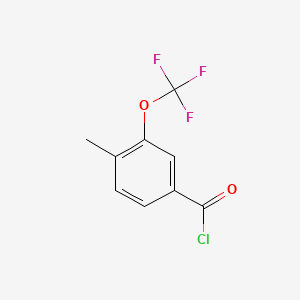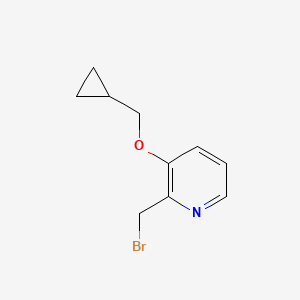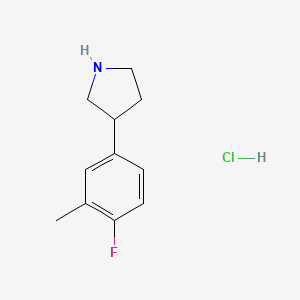
3-(3-Bromo-5-iodophenyl)-2-oxopropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Bromo-5-iodophenyl)-2-oxopropanoic acid is a halogen-substituted carboxylic acid. This compound is characterized by the presence of both bromine and iodine atoms on a phenyl ring, which makes it a valuable intermediate in organic synthesis. The molecular structure of this compound allows it to participate in various chemical reactions, making it useful in different fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and aluminum chloride (AlCl3) as the catalyst for the acylation reaction .
Industrial Production Methods
In industrial settings, the production of 3-(3-Bromo-5-iodophenyl)-2-oxopropanoic acid may involve large-scale halogenation and acylation processes. These methods are optimized for high yield and purity, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations .
Análisis De Reacciones Químicas
Types of Reactions
3-(3-Bromo-5-iodophenyl)-2-oxopropanoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms on the phenyl ring can be substituted with other functional groups using reagents such as organolithium or Grignard reagents.
Oxidation and Reduction: The keto group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the halogen atoms are replaced with various aryl or alkyl groups using palladium catalysts.
Common Reagents and Conditions
Substitution: Organolithium reagents, Grignard reagents, and palladium catalysts.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like NaBH4 or LiAlH4.
Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate (K2CO3).
Major Products
Substitution: Various substituted phenyl derivatives.
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Coupling: Aryl or alkyl-substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
3-(3-Bromo-5-iodophenyl)-2-oxopropanoic acid has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-(3-Bromo-5-iodophenyl)-2-oxopropanoic acid depends on its specific application. In biochemical studies, the compound may act as an inhibitor or modulator of enzyme activity by binding to the active site or allosteric sites of the enzyme. The presence of halogen atoms can enhance the binding affinity and specificity of the compound for its molecular targets .
Comparación Con Compuestos Similares
Similar Compounds
3-Bromo-5-iodobenzoic acid: Similar structure but lacks the keto group, making it less versatile in certain reactions.
3-Iodo-5-bromophenylacetic acid: Similar structure but with an acetic acid moiety instead of a propanoic acid moiety.
Uniqueness
3-(3-Bromo-5-iodophenyl)-2-oxopropanoic acid is unique due to the presence of both bromine and iodine atoms on the phenyl ring, combined with a keto group. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research .
Propiedades
Fórmula molecular |
C9H6BrIO3 |
|---|---|
Peso molecular |
368.95 g/mol |
Nombre IUPAC |
3-(3-bromo-5-iodophenyl)-2-oxopropanoic acid |
InChI |
InChI=1S/C9H6BrIO3/c10-6-1-5(2-7(11)4-6)3-8(12)9(13)14/h1-2,4H,3H2,(H,13,14) |
Clave InChI |
XLZJLQWRCNZYAY-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C=C1Br)I)CC(=O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-Boc-6,7-dihydro-5H-cyclopenta[c]pyridin-1-amine](/img/structure/B13680385.png)




![2-(2,6-Difluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13680416.png)






